An In-depth Technical Guide to 6-Methyl-3,5-heptadien-2-one
An In-depth Technical Guide to 6-Methyl-3,5-heptadien-2-one
Abstract
This document provides a comprehensive technical overview of the chemical compound 6-Methyl-3,5-heptadien-2-one. It details the molecular structure, physicochemical properties, synthesis protocols, and spectroscopic characterization. The information is intended to support research and development activities where this compound may be used as a building block, fragrance, or flavoring agent.[1][2]
Molecular Structure and Identification
6-Methyl-3,5-heptadien-2-one is an organic compound classified as an enone, which contains both an alkene and a ketone functional group.[3][4] The IUPAC name systematically describes its structure: a seven-carbon ("hept") backbone with two double bonds ("dien") located at the 3rd and 5th carbon positions, a ketone group ("one") at the 2nd carbon, and a methyl substituent at the 6th carbon. The presence of the conjugated double bonds and the ketone group are key features that influence its chemical reactivity and spectral properties. The most stable stereoisomer is typically the (3E) or trans isomer at the C3-C4 double bond.[2][5]
Below is a two-dimensional diagram representing the chemical structure of (3E)-6-Methyl-3,5-heptadien-2-one, with carbons numbered according to IUPAC nomenclature.
Physicochemical and Spectroscopic Data
The key properties of 6-Methyl-3,5-heptadien-2-one are summarized in the table below. This data is essential for handling, storage, and analysis of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O | [2][6][7] |
| Molecular Weight | 124.18 g/mol | [2][6][7] |
| CAS Number | 1604-28-0 | [1][6] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Odor | Cinnamon-like with a coconut undertone | [1][3][4] |
| Solubility | Immiscible with water; Miscible with alcohol | [1] |
| Flash Point | 80.6 °C (177.1 °F) - closed cup | [7] |
| Canonical SMILES | CC(=O)C=CC=C(C)C | [2] |
| InChIKey | KSKXSFZGARKWOW-GQCTYLIASA-N | [2][5] |
| Natural Occurrence | Oil of lavandin, grapes, tomato, green tea, filberts, licorice | [1] |
Experimental Protocols
Synthesis via Aldol (B89426) Condensation
A common method for the preparation of 6-Methyl-3,5-heptadien-2-one involves a base-catalyzed aldol condensation reaction.[1]
Principle: The synthesis occurs by reacting 2-methylbuten-2-al (tiglic aldehyde) with acetone (B3395972). A base, such as sodium hydroxide (B78521) or sodium ethoxide, deprotonates the alpha-carbon of acetone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-methylbuten-2-al. The subsequent dehydration of the aldol addition product yields the conjugated diene system of the final product.
Methodology:
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A solution of sodium hydroxide in ethanol (B145695) and water is prepared and cooled in an ice bath.
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Acetone is added to the cooled basic solution, ensuring the temperature is maintained.
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2-Methylbuten-2-al is then added dropwise to the reaction mixture with continuous stirring.
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The reaction is allowed to proceed for several hours at a controlled temperature.
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Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid).
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The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).
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The final product is purified via fractional distillation under reduced pressure.
Below is a workflow diagram illustrating the key steps of the synthesis process.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the structure of 6-Methyl-3,5-heptadien-2-one. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.
Principle:
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¹H NMR (Proton NMR): This technique identifies the different types of hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment. The splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons of that type.
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¹³C NMR (Carbon-13 NMR): This method identifies the different types of carbon atoms. The chemical shift of each carbon signal is characteristic of its hybridization (sp³, sp², sp) and its bonding environment (e.g., carbonyl, alkene, alkyl).
Experimental Protocol (General):
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Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃). A reference standard like tetramethylsilane (B1202638) (TMS) is typically included.
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Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).[2] The appropriate pulse sequences are run to acquire the ¹H and ¹³C spectra.
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Data Analysis: The resulting spectra are processed (Fourier transform, phasing, baseline correction). The chemical shifts, multiplicities, and integrals are analyzed to confirm that the signals match the expected structure of 6-Methyl-3,5-heptadien-2-one. Published spectral data can be used for comparison.[8]
Applications and Safety
6-Methyl-3,5-heptadien-2-one is primarily utilized as a flavoring and fragrance agent due to its distinct aroma.[1][2] It is listed as a flavoring substance by regulatory bodies such as the FDA.[2] In chemical synthesis, its conjugated system and ketone functionality make it a versatile intermediate for producing more complex molecules, including precursors for vitamins.[9]
Safety Information:
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The compound is classified as a combustible liquid.[7]
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It may cause skin and eye irritation, as well as respiratory tract irritation.[7]
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Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical.
References
- 1. 6-METHYL-3,5-HEPTADIEN-2-ONE | 1604-28-0 [chemicalbook.com]
- 2. 6-Methyl-3,5-heptadien-2-one | C8H12O | CID 5370101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 6-Methyl-3,5-heptadien-2-one (FDB008208) - FooDB [foodb.ca]
- 4. hmdb.ca [hmdb.ca]
- 5. 3,5-Heptadien-2-one, 6-methyl-, (E)- [webbook.nist.gov]
- 6. 6-Methyl-3,5-heptadiene-2-one [webbook.nist.gov]
- 7. 6-Methyl-3,5-heptadien-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. spectrabase.com [spectrabase.com]
- 9. US6417406B1 - Process for the production of 6-methyl heptanone - Google Patents [patents.google.com]
